CID 78064683

Description

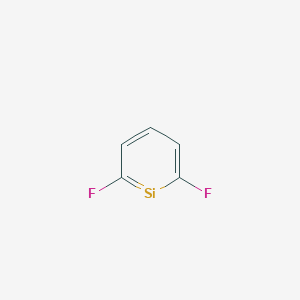

Structure

2D Structure

Properties

Molecular Formula |

C5H3F2Si |

|---|---|

Molecular Weight |

129.16 g/mol |

InChI |

InChI=1S/C5H3F2Si/c6-4-2-1-3-5(7)8-4/h1-3H |

InChI Key |

HJGBEGLFDAAJKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=[Si]C(=C1)F)F |

Origin of Product |

United States |

Contextualization Within Chemical and Biological Sciences

CID 78064683 belongs to the chemical class of N-phenyl-pyrazolyl-urea derivatives. This structural motif is of significant interest in the chemical and biological sciences due to its prevalence in a variety of biologically active molecules. The pyrazole (B372694) ring, a five-membered heterocyclic amine, is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other molecular interactions. The urea (B33335) linkage provides a rigid and planar unit that can also engage in hydrogen bonding with biological targets. Finally, the substituted phenyl rings can be modified to fine-tune the compound's properties, such as solubility, metabolic stability, and target specificity.

The confluence of these structural features places this compound within a class of compounds that have been extensively investigated as modulators of protein kinases. Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. mdpi.com The urea-based pyrazole scaffold has been identified as a "privileged structure" in the design of kinase inhibitors, as it can effectively mimic the hinge-binding region of ATP, the natural substrate for kinases. nih.gov

Scope and Objectives of Academic Inquiry for Cid 78064683

The academic inquiry into compounds like CID 78064683 is typically multifaceted, with the overarching goal of identifying novel therapeutic agents. The primary objectives of such research can be categorized as follows:

Synthesis and Chemical Space Exploration: A significant portion of research is dedicated to the synthesis of novel analogs of the lead compound. This involves systematically modifying the substituents on the pyrazole (B372694) and phenyl rings to explore the chemical space and understand the structure-activity relationship (SAR). The goal is to identify modifications that enhance potency, selectivity, and drug-like properties.

Biological Evaluation and Target Identification: Once synthesized, these compounds are subjected to a battery of biological assays to determine their activity. This includes in vitro assays to measure their inhibitory activity against a panel of protein kinases. nih.gov Further studies may involve cell-based assays to assess their effects on cancer cell proliferation or inflammatory responses. nih.gov Identifying the specific kinase or kinases that a compound inhibits is a critical step in understanding its mechanism of action. nih.gov

Mechanism of Action Studies: For promising compounds, researchers delve deeper into their mechanism of action. This can involve X-ray crystallography to determine how the compound binds to its target protein, as well as molecular docking studies to model the interaction. nih.gov These studies provide valuable insights into the molecular basis of the compound's activity and can guide further optimization efforts.

Preclinical Development: Compounds that demonstrate potent and selective activity in vitro and in cellular models may advance to preclinical development. This stage involves evaluating the compound's efficacy and safety in animal models of disease. Pharmacokinetic studies are also conducted to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Challenges in Definitive Compound Identification and Characterization in Scientific Databases for Cid 78064683

The challenges in definitively identifying and characterizing CID 78064683 from scientific databases are not uncommon in the field of chemical biology. Large public databases like PubChem aggregate information from a multitude of sources, including chemical vendors, patents, and high-throughput screening campaigns. While these databases are invaluable resources, they can also present certain challenges:

Lack of Extensive Data: Many compounds in these databases, including this compound, may have been synthesized as part of a larger library for high-throughput screening but may not have been individually characterized or published in the peer-reviewed literature. As a result, the available information is often limited to basic chemical properties.

Ambiguous Nomenclature: Compounds may be referred to by different identifiers or names across different databases and publications, making it difficult to consolidate all the available information. The IUPAC name for this compound, for instance, is not consistently reported, which can hinder systematic searches.

Proprietary Information: In some cases, detailed information about a compound's synthesis, biological activity, and therapeutic potential may be proprietary and not publicly disclosed, particularly if the compound is part of an active drug discovery program in the pharmaceutical industry.

These challenges underscore the importance of experimental validation and the need for researchers to consult multiple sources of information when investigating a compound of interest.

Overview of Current Academic Understanding of Cid 78064683 S Research Significance

Derivatization and Analog Generation Strategies for this compound

Synthesis of Bioconjugates and Chemical Probes of this compound

The chemical structure of ARD-69 incorporates a terminal alkyne group, which serves as a versatile chemical handle for the synthesis of bioconjugates and chemical probes through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". invivochem.commedchemexpress.com This highly efficient and bioorthogonal reaction enables the covalent attachment of various functionalities to the ARD-69 molecule with high specificity and yield. nih.govinterchim.fr

The general strategy for creating ARD-69 bioconjugates involves reacting the alkyne-functionalized PROTAC with an azide-containing molecule of interest. This approach has been widely adopted for the development of targeted drug delivery systems and advanced research tools. For instance, a targeting moiety, such as a folate derivative, can be equipped with an azide (B81097) group and subsequently "clicked" onto ARD-69. nih.gov This conjugation aims to enhance the delivery of the PROTAC to cells overexpressing the folate receptor, which is common in certain types of cancer. nih.gov

Similarly, the synthesis of chemical probes for studying the mechanism of action and cellular distribution of ARD-69 can be readily achieved. Fluorescent probes can be generated by reacting ARD-69 with an azide-functionalized fluorophore. interchim.fr This allows for the visualization of the PROTAC's localization within cells using fluorescence microscopy. Another common chemical probe is a biotinylated version of ARD-69, synthesized by clicking on an azide-containing biotin (B1667282) molecule. medchemexpress.com Biotinylated ARD-69 can be used in pulldown assays to identify binding partners and to study the formation of the ternary complex between the androgen receptor, ARD-69, and the VHL E3 ligase.

The table below outlines the components and reaction type for the synthesis of ARD-69 bioconjugates and chemical probes.

| Bioconjugate/Probe Type | ARD-69 Functional Group | Conjugation Partner | Reaction Type |

| Targeted PROTAC | Alkyne | Azide-functionalized targeting ligand (e.g., folate) | CuAAC |

| Fluorescent Probe | Alkyne | Azide-functionalized fluorophore | CuAAC |

| Affinity Probe | Alkyne | Azide-functionalized biotin | CuAAC |

Scale-up Considerations for Research Applications of this compound

The transition from laboratory-scale synthesis to the production of larger quantities of ARD-69 for extensive preclinical research presents several challenges inherent to the complexity of PROTAC molecules. chemrxiv.orgnih.gov The multi-step synthesis, involving the preparation of the individual components and their subsequent coupling, requires careful optimization to ensure efficiency and reproducibility on a larger scale. rsc.orgaurigeneservices.com

A key consideration is the supply of the starting materials, namely the VHL ligand, the linker, and the AR antagonist, in sufficient quantities and high purity. nih.gov The synthesis of the VHL ligand, in particular, can be complex due to its stereochemistry and peptidic nature. biorxiv.orgnih.govresearchgate.netnih.gov The development of robust and scalable synthetic routes for each component is a critical first step.

The purification of intermediates and the final ARD-69 product is another significant hurdle in scale-up. aurigeneservices.com Chromatographic techniques, which are often employed at the laboratory scale, can be costly and time-consuming when handling larger quantities. chemrxiv.org The development of crystallization or alternative non-chromatographic purification methods can significantly improve the efficiency of the process. Furthermore, ensuring batch-to-batch consistency in terms of purity and impurity profiles is paramount for reliable biological data.

To address some of these challenges, automated synthesis platforms are being explored for the production of PROTAC libraries and for process optimization. rsc.org These systems can facilitate the rapid exploration of different linkers and synthetic conditions, ultimately aiding in the development of a more streamlined and scalable synthesis of ARD-69 for research applications.

The following table summarizes the key considerations for the scale-up of ARD-69 synthesis.

| Consideration | Key Challenges | Potential Solutions |

| Starting Material Availability | Complex synthesis of individual components, particularly the VHL ligand. | Development of robust and scalable synthetic routes for each module. |

| Process Efficiency | Multi-step synthesis with potential for low overall yield. | Optimization of reaction conditions for each step; exploration of convergent synthetic strategies. |

| Purification | Reliance on chromatography for purification of intermediates and the final product. | Development of non-chromatographic purification methods such as crystallization. |

| Reproducibility | Ensuring consistent purity and impurity profiles between batches. | Strict process control and analytical characterization at each stage. |

| Automation | Time-consuming and labor-intensive synthesis for larger quantities. | Utilization of automated synthesis platforms for process optimization and production. |

Molecular Target Identification and Validation for this compound

The primary molecular targets of Navitoclax are specific members of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. nih.gov

Navitoclax functions as an inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. nih.gov These proteins are not enzymes in the classical sense but rather modulators of protein-protein interactions. By binding to these proteins, Navitoclax effectively inhibits their function, which is to sequester pro-apoptotic proteins. nih.gov This inhibitory action is central to its biological activity.

Navitoclax does not exert its effects through binding to a cell-surface receptor. Instead, its primary site of action is intracellular, where it perturbs the core apoptosis signaling pathway. nih.gov Upon entering the cell, Navitoclax binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w proteins located in the cytoplasm and on the mitochondrial outer membrane. nih.govnih.gov This action displaces pro-apoptotic "BH3-only" proteins like Bim. nih.gov The liberation of these pro-apoptotic proteins allows them to activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis. nih.govnih.gov While its primary pathway is well-defined, Navitoclax has been studied in combination with inhibitors of other signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, to achieve synergistic anti-cancer effects. nih.gov

Current scientific literature does not indicate that Navitoclax directly interacts with nucleic acids such as DNA or RNA. Its mechanism of action is centered on protein-protein interactions within the Bcl-2 family.

The core mechanism of Navitoclax is the modulation of protein-protein interactions. nih.gov It acts as a BH3 mimetic, inserting itself into the BH3-binding groove of anti-apoptotic Bcl-2 family proteins. nih.govnih.gov This competitively inhibits the binding of these anti-apoptotic proteins to pro-apoptotic members of the Bcl-2 family, such as BAX and BAK. nih.gov By disrupting this critical protein-protein interaction that normally keeps the apoptotic machinery in check, Navitoclax effectively "releases the brakes" on programmed cell death. nih.govnih.gov

Cellular and Subcellular Effects of this compound

The molecular interactions of Navitoclax translate into significant effects at the cellular and subcellular levels, primarily impacting cell survival and proliferation.

Navitoclax has demonstrated the ability to reduce cell viability and inhibit proliferation across a wide range of cancer cell lines in in vitro studies. cancerrxgene.orgnih.gov Its efficacy is often correlated with the expression levels of its target proteins, Bcl-2 and Bcl-xL. nih.gov For instance, in studies on human oral cancer cell lines HSC-3 and HSC-4, Navitoclax was shown to reduce viability and stimulate cell death. nih.gov Similarly, it has shown activity against lung cancer cell lines A549 and NCI-H460, although at higher concentrations when used as a single agent. nih.gov However, its potency is significantly enhanced when used in combination with other therapeutic agents. nih.gov The Genomics of Drug Sensitivity in Cancer database provides extensive data on the half-maximal inhibitory concentration (IC50) of Navitoclax in numerous cell lines, highlighting its broad spectrum of activity, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL) and small cell lung cancer (SCLC). cancerrxgene.orgnih.gov

Table 1: In Vitro Cellular Viability of this compound (Navitoclax) in Various Cancer Cell Lines This table is interactive. You can filter and sort the data.

| Cell Line | Cancer Type | Tissue | IC50 (µM) |

|---|---|---|---|

| ALL-PO | Acute Lymphoblastic Leukemia | Blood | 0.0167 |

| KP-N-RT-BM-1 | Neuroblastoma | Nervous System | 0.0209 |

| CHP-126 | Neuroblastoma | Nervous System | 0.0222 |

| SUP-B15 | Acute Lymphoblastic Leukemia | Blood | 0.0232 |

| TGW | Neuroblastoma | Nervous System | 0.0278 |

| LC4-1 | Acute Lymphoblastic Leukemia | Blood | 0.0299 |

| NKM-1 | Acute Myeloid Leukemia | Blood | 0.0345 |

| ME-1 | Acute Myeloid Leukemia | Blood | 0.0349 |

| LOUCY | Acute Lymphoblastic T-cell Leukemia | Blood | 0.0370 |

| KE-37 | Acute Lymphoblastic Leukemia | Blood | 0.0395 |

| BV-173 | Chronic Myeloid Leukemia | Blood | 0.0395 |

| GDM-1 | Acute Myeloid Leukemia | Blood | 0.0402 |

| NB12 | Neuroblastoma | Nervous System | 0.0452 |

| NCI-H1963 | Small Cell Lung Cancer | Lung | 0.0460 |

| MV-4-11 | Leukemia | Blood | 0.0474 |

| DMS-53 | Small Cell Lung Cancer | Lung | 0.0530 |

| NCI-H1048 | Small Cell Lung Cancer | Lung | 0.0566 |

| NCI-H847 | Small Cell Lung Cancer | Lung | 0.0572 |

| NB17 | Neuroblastoma | Nervous System | 0.0581 |

| MDA-MB-330 | Breast Cancer | Breast | 0.0582 |

Data sourced from the Genomics of Drug Sensitivity in Cancer Project. cancerrxgene.org

Induction or Modulation of Apoptosis and Autophagy Pathways by this compound

The investigation into a compound's effect on programmed cell death would typically involve assessing its ability to induce or modulate apoptosis and autophagy. Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells. nih.gov It can be initiated through two main routes: the intrinsic (or mitochondrial) pathway, which responds to internal cellular stress like DNA damage, and the extrinsic pathway, which is triggered by external signals binding to death receptors on the cell surface. thno.orgnih.gov Both pathways converge on the activation of caspases, which are the effector enzymes that dismantle the cell. nih.gov

Autophagy is a cellular recycling process that degrades and removes dysfunctional components. Sirtuin proteins, such as Sirt1 and Sirt2, are known to regulate autophagy by deacetylating key proteins in the autophagy induction network, like Atg5, Atg7, and Atg8. nih.gov Understanding whether a compound like this compound interacts with these or other regulatory pathways would be a key area of research.

Effects on Gene Expression and Proteomic Profiles by this compound

Proteomic profiling provides a snapshot of the proteins present in a cell or tissue at a specific time. nih.govmdpi.com Changes in the proteomic profile can reveal which cellular processes are affected by a compound. For instance, studies have shown that conditions like obesity can alter the proteomic profile of tissues and that proteomic changes in platelets can be associated with aging. nih.govmdpi.com

Table 1: Hypothetical Data on Gene Expression Changes Induced by this compound

| Gene | Function | Fold Change | p-value |

| BAX | Pro-apoptotic protein | N/A | N/A |

| BCL2 | Anti-apoptotic protein | N/A | N/A |

| ATG5 | Autophagy-related protein | N/A | N/A |

| TP53 | Tumor suppressor | N/A | N/A |

| CASP3 | Executioner caspase | N/A | N/A |

| This table is for illustrative purposes only. No data is available for this compound. |

Subcellular Localization and Organelle Specificity of this compound

Determining where a compound localizes within a cell is fundamental to understanding its mechanism of action. Eukaryotic cells are compartmentalized into various organelles, such as the endoplasmic reticulum, mitochondria, and lysosomes, which form a "social network" to coordinate cellular functions. nih.govfrontiersin.org These organelles communicate through membrane contact sites, allowing for the exchange of molecules and signals. thno.orgfrontiersin.org The specific localization of a compound to a particular organelle would suggest its involvement in the functions associated with that compartment. For example, a compound localizing to mitochondria might affect energy metabolism or the intrinsic apoptotic pathway. nih.govnih.gov

Modulation of Cell Signaling Cascades by this compound

Cell signaling cascades are complex networks that transmit information from the cell surface to the interior, dictating cellular responses. nih.gov These cascades can amplify signals, filter out noise, and integrate multiple inputs. nih.gov Investigating a compound's effect on these pathways would involve identifying which signaling molecules and networks are activated or inhibited. For example, many signaling pathways rely on protein-protein interactions, which can be studied to reveal how a compound might perturb these networks. nih.gov The actin cytoskeleton also plays a crucial role in modulating T-cell signaling by providing a dynamic framework for signaling events. nih.gov

Preclinical in vitro and in vivo Model Systems for Mechanistic Study of this compound

Application in Cell Culture Models (e.g., cancer cell lines, primary cells)

To study the effects of a compound at the cellular level, researchers use various cell culture models. Cancer cell lines are widely used as in vitro models to study cancer biology and test the efficacy of new drugs. broadinstitute.orgnih.gov There are extensive collections, like the Cancer Cell Line Encyclopedia (CCLE), that provide detailed genetic and pharmacological data on a large number of human cancer cell lines. broadinstitute.org For instance, specific cell lines can be chosen to represent different subtypes of cancers, such as colorectal or ovarian cancer. nih.govplos.org

Primary cells, which are isolated directly from tissues, are also valuable models as they more closely represent the in vivo environment. nih.govplos.org These can include cells from various tissues and can be used to study normal cellular processes or disease states. nih.gov

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | N/A |

| A549 | Lung Cancer | N/A |

| HCT116 | Colon Cancer | N/A |

| HeLa | Cervical Cancer | N/A |

| This table is for illustrative purposes only. No data is available for this compound. |

Use in Animal Models of Disease for Mechanistic Insight (e.g., antiviral research)

Animal models are essential for understanding the complex interactions within a whole organism and for evaluating the potential of new therapeutic agents. mdpi.comdoherty.edu.au In antiviral research, animal models are crucial for studying viral pathogenesis and testing antiviral treatments. creative-diagnostics.comnih.gov The choice of animal model depends on the specific virus and the aspect of the disease being studied. For example, genetically engineered mice and non-human primates are often used to model human viral infections like MERS-CoV and SARS-CoV-2. mdpi.comcreative-diagnostics.commdpi.com These models allow researchers to investigate the efficacy and safety of new compounds in a living system. doherty.edu.au

Ex Vivo Tissue Explant Studies with this compound

Extensive searches of publicly available scientific literature and clinical trial data did not yield any specific studies utilizing ex vivo tissue explants to evaluate the compound this compound. While preclinical data from other models, such as in vivo patient-derived xenografts (PDX), are available, there is no reported research that fits the specific criteria of ex vivo tissue explant investigations for this compound.

Therefore, no detailed research findings or data tables for this specific experimental approach can be provided.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound

The definitive structure of BI-9321, particularly in its bound state, was elucidated using high-resolution spectroscopic techniques.

X-ray Crystallography: The three-dimensional structure of BI-9321 in complex with its target, the NSD3-PWWP1 domain, was determined by X-ray diffraction. rcsb.orgopnme.com The resulting crystal structure, available under the Protein Data Bank (PDB) code 6G2O, provides precise atomic-level detail of the binding interaction. rcsb.orgopnme.com This technique was crucial for the structure-based optimization that led to the discovery of BI-9321 from initial fragment hits. opnme.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: During the initial fragment-based screening phase of its discovery, two-dimensional ¹⁵N Transverse Relaxation-Optimized Spectroscopy (TROSY) NMR was used to confirm the binding of fragment hits to the NSD3-PWWP1 domain. researchgate.net This method is highly sensitive to changes in the chemical environment of protein residues upon ligand binding.

Purity Assessment: While detailed chromatograms are not publicly available, the purity of BI-9321 batches used in research is typically confirmed by High-Performance Liquid Chromatography (HPLC). For instance, commercial suppliers often specify a purity of ≥98% as determined by HPLC. tocris.com

Chromatographic and Separation Science Applications for this compound in Complex Research Matrices

Chromatography coupled with mass spectrometry has been instrumental in assessing the selectivity of BI-9321 in complex biological environments.

Quantitative Chemical Proteomics: To understand how selectively BI-9321 interacts with its intended target within a cellular context, quantitative proteomics was employed. opnme.comopnme.com In these experiments, BI-9321 was immobilized and used as "bait" to capture interacting proteins from high-salt chromatin extracts of Cal-120 cells. chemicalprobes.org The proteins that bound to the immobilized compound were subsequently identified and quantified using mass spectrometry. chemicalprobes.org This affinity-capture chromatography approach confirmed that NSD3 was the primary protein interactor, demonstrating the high selectivity of BI-9321. chemicalprobes.org

Immunoprecipitation-Mass Spectrometry (IP-MS): To determine if BI-9321 treatment altered the protein-protein interaction network of NSD3, quantitative immunoprecipitation-mass spectrometry (IP-MS) was performed. researchgate.net Cal-120 cells were treated with BI-9321, and NSD3 was then immunoprecipitated. The associated proteins were identified by mass spectrometry, revealing no significant changes in NSD3 interactors upon treatment, which further characterizes the compound's specific mode of action. researchgate.net

Quantitative Analysis of this compound in Biological Research Samples (e.g., cell lysates, tissue homogenates, in vitro assay mixtures)

The cellular activity and target engagement of BI-9321 have been quantified using sophisticated cell-based assays rather than direct measurement of the compound's concentration in lysates. These methods provide quantitative data on the compound's biological effect at the molecular level within intact cells.

Bioluminescence Resonance Energy Transfer (BRET): A NanoBRET assay was developed to measure the ability of BI-9321 to disrupt the interaction between the NSD3-PWWP1 domain and histone H3 in living U2OS cells. nih.govresearchgate.net This assay produced a dose-response curve, yielding an IC₅₀ value of 1.2 µM, which quantifies the concentration of BI-9321 required to inhibit 50% of the target interaction in a cellular environment. tocris.commedchemexpress.com

Fluorescence Recovery After Photobleaching (FRAP): FRAP assays were used to confirm that BI-9321 engages the NSD3 target in cells. opnme.comresearchgate.net This imaging technique measures the mobility of a GFP-tagged NSD3 protein in the cell nucleus. Treatment with BI-9321 alters the protein's chromatin binding and thus its mobility, which can be quantified by the FRAP assay. researchgate.net Cellular target engagement was confirmed at a concentration of 1 µM. nih.gov

Biophysical Characterization of this compound-Target Interactions (e.g., SPR, ITC, MST)

A suite of biophysical techniques was essential for quantitatively characterizing the direct binding of BI-9321 to the purified NSD3-PWWP1 protein domain. These methods provide key data on binding affinity, thermodynamics, and kinetics.

Surface Plasmon Resonance (SPR): SPR was a primary method used to measure the binding affinity and kinetics of the BI-9321-NSD3 interaction. thesgc.org This label-free technique detects changes in mass on a sensor surface as the analyte (BI-9321) flows over the immobilized ligand (NSD3-PWWP1). The analysis determined a dissociation constant (K_d_) of 166 nM. thesgc.orgprobechem.com

Isothermal Titration Calorimetry (ITC): ITC was used to provide a comprehensive thermodynamic profile of the binding event. opnme.com By directly measuring the heat released upon binding, ITC can determine the binding affinity (K_d_), enthalpy (ΔH), and stoichiometry of the interaction. researchgate.net These experiments confirmed the binding and provided deeper insight into the forces driving the interaction. researchgate.net

Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, was used to assess the selectivity of BI-9321. The technique measures the change in the thermal denaturation temperature (ΔT_m_) of a protein upon ligand binding. BI-9321 induced a significant thermal shift of 5.5 °C for NSD3-PWWP1, while showing minimal stabilization for 14 other PWWP domains, confirming its high selectivity. chemicalprobes.orgresearchgate.net

Table 1: Biophysical Interaction Data for BI-9321 with NSD3-PWWP1

| Parameter | Method | Value |

|---|---|---|

| Dissociation Constant (K_d_) | SPR | 166 ± 3 nM |

| Dissociation Constant (K_d_) | ITC | 445 ± 8 nM |

| Enthalpy (ΔH) | ITC | -14.5 ± 0.63 kcal mol⁻¹ |

| Gibbs Free Energy (ΔG) | ITC | -8.67 ± 0.04 kcal mol⁻¹ |

| Entropy (-TΔS) | ITC | 5.77 ± 1.2 kcal mol⁻¹ |

| Thermal Shift (ΔT_m_) | DSF | 5.5 °C |

Data compiled from Böttcher J, et al. Nat Chem Biol. 2019. chemicalprobes.orgresearchgate.net

Computational and Theoretical Chemistry Approaches for Cid 78064683

Molecular Modeling and Docking Studies for Target Prediction and Interaction Analysis of CID 78064683

Molecular modeling and docking are powerful computational tools used to predict the biological targets of a compound and to analyze its binding interactions at a molecular level. For a novel compound like this compound, this process would typically begin with the generation of a high-quality 3D conformer of the molecule.

Target prediction would then be performed using various in silico methods. This could involve shape-based screening, where the 3D structure of this compound is compared against libraries of known active compounds, or reverse docking, where the compound is docked against a panel of known protein binding sites.

Once potential biological targets are identified, molecular docking simulations would be employed to predict the binding mode and affinity of this compound to these targets. These simulations would provide insights into the specific amino acid residues involved in the interaction, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and a calculated binding energy, which serves as an estimate of the binding affinity.

Currently, there are no published studies detailing target prediction or molecular docking analyses specifically for this compound.

Quantum Mechanical Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) calculations are employed to understand the electronic structure and reactivity of a molecule from first principles. For this compound, methods such as Density Functional Theory (DFT) would be suitable for these investigations.

These calculations can determine a variety of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A small gap often suggests higher reactivity.

Furthermore, QM calculations can be used to compute reactivity descriptors such as Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting how this compound might interact with biological macromolecules or other chemical species.

As of now, no quantum mechanical studies on the electronic structure and reactivity of this compound have been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. To perform a QSAR study on analogs of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required.

Cheminformatics tools would be used to calculate a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D structural features. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed biological activity.

A robust QSAR model could be used to predict the activity of new, untested analogs of this compound, thereby guiding the design of more potent or selective compounds. However, the prerequisite for such a study is the synthesis and biological evaluation of a series of analogs, for which there is currently no available data.

Simulation of this compound Dynamics in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecule in a simulated biological environment, such as in water or a lipid bilayer. An MD simulation of this compound would involve placing the molecule in a simulation box with explicit solvent molecules and, if applicable, a model of a biological membrane or a target protein.

By solving Newton's equations of motion for all atoms in the system over a period of time (typically nanoseconds to microseconds), MD simulations can provide detailed insights into the conformational dynamics of this compound, its interactions with surrounding water molecules, and its behavior when bound to a biological target. These simulations can reveal the stability of the binding mode predicted by docking, the role of solvent in the binding process, and any conformational changes that occur in the protein or the ligand upon binding.

There are no published molecular dynamics simulations specifically investigating this compound.

Research Applications and Utility of Cid 78064683 As a Chemical Tool

Potential of CID 78064683 as a Precursor or Intermediate in the Synthesis of Other Research CompoundsNo synthetic chemistry literature was found that describes the use of this compound as a starting material or intermediate for the synthesis of other compounds.

Consequently, no data tables or detailed research findings can be provided. The table of compound names is also omitted as no related compounds were mentioned in connection with this compound in the available resources. Should this compound be a newly synthesized or proprietary molecule, information may become available in future scientific publications or patent literature.

Future Directions and Unaddressed Research Questions for Cid 78064683

Emerging Research Areas for CID 78064683

The unique structure of this compound, featuring a thiazole (B1198619) ring, positions it as a candidate for several emerging therapeutic applications, building on the broad biological activities observed in related compounds. sciencescholar.us

Future investigations are likely to concentrate on several key areas:

Kinase Inhibition for Cancer Therapy : Thiazole derivatives have demonstrated significant potential as kinase inhibitors, which are crucial in cancer treatment. rsc.org Research could explore the efficacy of this compound in targeting specific kinase pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. rsc.org Furthermore, its potential to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are vital for tumor angiogenesis and proliferation, presents a compelling area for future cancer research. mdpi.comfrontiersin.org

Novel Antimicrobial Agents : With the rise of antimicrobial resistance, there is an urgent need for new and effective drugs. jchemrev.com Thiazole compounds have been investigated for their ability to combat bacterial and fungal infections. researchgate.net Future studies on this compound could focus on its potential as an inhibitor of bacterial DNA gyrase, a mechanism distinct from many current antibiotics. frontiersin.org

Antiviral and Antidiabetic Applications : The thiazole scaffold has been found in compounds showing antiviral and antidiabetic properties. wisdomlib.org Research into this compound could be directed towards its ability to inhibit viral replication or its function as an α-glucosidase inhibitor for managing diabetes. wisdomlib.org

Neuroprotective Agents : Given that some benzothiazole (B30560) derivatives have been explored for their neuroprotective effects, an emerging research direction could be to investigate the potential of this compound in the context of neurodegenerative diseases.

Combination Therapies : Exploring the synergistic effects of this compound in combination with existing drugs, such as antibiotics or anticancer agents, could lead to more effective treatment strategies and is a promising avenue for future research. kuey.net

Methodological Advancements in this compound Research

The progression of research into this compound will be significantly influenced by advancements in chemical and biological research methodologies.

Advanced Synthetic Methodologies : Future synthesis of this compound and its analogs will likely benefit from novel and more efficient synthetic strategies. These include the adoption of green chemistry principles to ensure environmentally benign processes, the use of microwave-assisted synthesis to accelerate reaction times, and the development of one-pot multi-component reactions to improve efficiency. rsc.orgjchemrev.comeurekaselect.com The classical Hantzsch thiazole synthesis remains a cornerstone, but modern adaptations continue to be developed. kuey.neteurekaselect.com

High-Throughput and In Silico Screening : To efficiently assess the biological activity of this compound and its derivatives, high-throughput screening (HTS) against various cell lines and biological targets will be essential. ontosight.ai Furthermore, the integration of computational chemistry, including virtual screening and molecular docking, will be crucial for predicting the binding affinity of the compound to specific targets and for elucidating its mechanism of action at a molecular level. mdpi.com

Pharmacokinetic and Toxicological Profiling : Advanced analytical techniques will be instrumental in determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound. In silico ADMET prediction tools can provide early insights into the compound's drug-likeness and potential liabilities, guiding further experimental studies. kuey.net

Below is a table summarizing methodological approaches relevant to thiazole derivative research.

| Methodology | Application in this compound Research | Potential Benefits |

| Green Synthesis | Development of environmentally friendly synthetic routes. | Reduced waste, lower energy consumption, and safer processes. rsc.org |

| Microwave-Assisted Synthesis | Acceleration of the synthesis of this compound and its analogs. | Faster reaction times and potentially higher yields. jchemrev.com |

| High-Throughput Screening (HTS) | Rapid screening against a wide range of biological targets. | Efficient identification of lead compounds and therapeutic targets. ontosight.ai |

| Molecular Docking | Predicting the binding mode and affinity to protein targets. | Understanding mechanism of action and guiding lead optimization. mdpi.com |

| In Silico ADMET Prediction | Early assessment of pharmacokinetic and toxicity properties. | Prioritization of compounds with favorable drug-like properties. kuey.net |

Gaps in Current Academic Understanding of this compound

Despite the broad interest in thiazole derivatives, there are significant knowledge gaps concerning this compound specifically. Addressing these will be critical for its potential development as a therapeutic agent.

Detailed Structure-Activity Relationship (SAR) : A major gap exists in the understanding of the SAR for this specific compound. kuey.net Systematic studies are needed to determine how modifications to the phenyl, thiazole, and acetamide (B32628) moieties of this compound affect its biological activity, potency, and selectivity. nih.gov

Elucidation of Molecular Mechanisms : While the parent class of compounds is known to inhibit various enzymes, the precise molecular targets and mechanisms of action for this compound are largely unknown. jchemrev.commdpi.com In-depth biochemical and cellular assays are required to identify its specific protein interactions and downstream effects.

Comprehensive Pharmacokinetic and Safety Profile : There is a lack of detailed information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and the long-term toxicity profile of this compound. rsc.org These studies are essential for any progression towards clinical application.

Potential for Drug Resistance : The mechanisms by which cells or microorganisms might develop resistance to this compound have not been studied. Understanding potential resistance pathways is crucial for the long-term viability of any new therapeutic agent. jchemrev.com

Therapeutic Selectivity and Index : A critical unanswered question is the compound's selectivity. Research is needed to develop more selective agents that target diseased cells or pathogens with minimal off-target effects, thereby improving the therapeutic index. mdpi.com

The following table highlights key research questions that remain to be addressed for this compound.

| Research Question | Implication for Drug Development |

| What are the specific molecular targets of this compound? | Understanding the mechanism of action is fundamental for rational drug design. |

| How do structural modifications affect its biological activity? | A clear SAR is needed to optimize potency and selectivity. kuey.net |

| What is the in vivo efficacy and safety profile? | Essential for determining therapeutic potential and safety in a living organism. rsc.org |

| What is its potential for inducing drug resistance? | Crucial for predicting long-term clinical utility. jchemrev.com |

Interdisciplinary Collaborations and Future Research Trajectories for this compound

The future development of this compound will necessitate a highly collaborative and interdisciplinary approach, integrating expertise from various scientific fields.

Medicinal Chemistry and Pharmacology : The foundational collaboration will be between medicinal chemists, who will synthesize novel analogs of this compound, and pharmacologists, who will evaluate their biological activities and mechanisms of action. researchgate.netrsc.org This iterative cycle of design, synthesis, and testing is central to drug discovery.

Computational Biology and Experimental Science : A synergistic relationship between computational biologists and experimental scientists will be vital. In silico modeling can predict potential biological targets and guide experimental design, while experimental data can validate and refine computational models, accelerating the research process. mdpi.com

Chemistry and Materials Science : There is potential for collaboration with materials scientists to explore the use of this compound in the development of novel drug delivery systems or as a component in bioactive materials. eurekaselect.com

Pharmaceutical Science and Clinical Medicine : Should preclinical studies yield promising results, collaboration with pharmaceutical scientists will be necessary to formulate the compound for clinical trials. Subsequently, partnerships with clinicians will be essential to design and conduct studies to evaluate its safety and efficacy in humans.

The future research trajectory for this compound is multifaceted, with a clear path from fundamental chemical synthesis and biological screening to advanced preclinical and potentially clinical development. The success of this journey will depend on robust scientific inquiry and effective collaboration across disciplines.

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions for studying CID 78064683?

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- "How does this compound modulate [specific biochemical pathway] compared to [existing compound] in [cell type] over a 72-hour exposure?"

- Ensure questions address gaps in literature, such as understudied mechanisms or contradictory findings .

Q. What methodologies are essential for a literature review on this compound?

- Step 1 : Use databases like PubMed, SciFinder, and Google Scholar with keywords (e.g., "this compound pharmacokinetics," "in vitro toxicity").

- Step 2 : Filter studies by relevance (e.g., peer-reviewed articles, excluding preprints).

- Step 3 : Organize findings into themes (e.g., mechanistic studies, structural analogs, conflicting results) using tools like Zotero or Mendeley .

Q. How to design a reproducible experimental protocol for this compound?

- Key components :

- Controls : Include positive/negative controls (e.g., known agonists/inhibitors).

- Replicates : Minimum n=3 for in vitro assays to account for variability.

- Documentation : Record batch numbers of this compound, solvent purity, and equipment calibration dates .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s efficacy?

- Approach :

- Meta-analysis : Pool data from studies using fixed/random-effects models to identify heterogeneity sources (e.g., dosage variations, assay sensitivity).

- Sensitivity testing : Replicate critical experiments under standardized conditions (e.g., pH, temperature) to isolate confounding variables .

Q. What advanced techniques validate this compound’s target engagement in complex biological systems?

- Methods :

- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to purified targets.

- Cryo-EM : Resolve structural interactions at atomic resolution.

- Thermal Proteome Profiling (TPP) : Identify off-target effects in cellular lysates .

Q. How to optimize computational models for predicting this compound’s ADMET properties?

- Workflow :

- Data curation : Use ChEMBL or PubChem to compile physicochemical properties (logP, pKa) and in vivo data.

- Machine learning : Train models (e.g., Random Forest, SVM) on datasets with >500 analogs to predict bioavailability and toxicity .

Q. What ethical and logistical considerations apply to sharing this compound data?

- Guidelines :

- Data repositories : Deposit raw spectra, crystallography data, and dose-response curves in Zenodo or Figshare.

- Material Transfer Agreements (MTAs) : Secure permissions for sharing this compound samples with external labs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.